2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal
Description
Properties
CAS No. |
32791-31-4 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-enal |
InChI |
InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h7-8,10-11H,5-6,9H2,1-4H3/b8-7+ |
InChI Key |
HVDGAAPQCCUWDO-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(C)C=O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal primarily involves a Darzens reaction (also known as the Darzens condensation) followed by decarboxylation steps. The process is designed to maximize selectivity and minimize side products, which is critical given the compound’s role as an intermediate in vitamin A production.
Detailed Stepwise Preparation
Step (i): Darzens Reaction
-
- Compound of formula (II), typically a 2,6,6-trimethylcyclohexen-1-one derivative
- α-Haloester compound of formula (III), such as methyl chloroacetate or methyl bromoacetate
- Base (MOR), where M = Na+, K+, or Cs+ and R = methyl or ethyl group
-
- Temperature range: -5°C to 30°C, preferably -5°C to 5°C for optimal selectivity
- Solvents: Aliphatic alcohols (methanol, ethanol, iso-propanol), aliphatic hydrocarbons (n-heptane, n-hexane, cyclohexane), aromatic hydrocarbons (toluene, xylenes), or mixtures thereof
- Molar ratios:
- α-Haloester (III) used in 1.0 to 1.3 equivalents relative to compound (II)
- Base (MOR) used in 1.0 to 1.4 equivalents relative to compound (II)
- The reaction is often conducted as a two-step sequence (step (ia) and step (ib)) without isolating intermediate products.
Mechanism:
The Darzens reaction forms an epoxide intermediate which rearranges to give the α,β-unsaturated aldehyde structure characteristic of the target compound.
Step (ii): Decarboxylation
Alternative Preparation Approaches
Some methods involve the use of cyclic carbaldehydes and their transformation through formylation and subsequent reactions to yield the target aldehyde. For example, methyl formate can be added to a cyclic aldehyde under controlled temperature and pH conditions, followed by extraction and purification steps to isolate the desired compound.
Reaction mixtures are often subjected to washing with organic solvents such as methyl tert-butyl ether (MTBE) and ethyl acetate, drying over sodium sulfate, and concentration under reduced pressure to purify the product.
Reaction Conditions Summary Table
Research Findings and Improvements
The improved process patented in 2019 significantly enhances the selectivity of the Darzens reaction step, reducing the formation of side products and increasing overall yield to approximately 82% under optimized conditions.
The use of specific solvents and temperature control is critical. For example, conducting the reaction at low temperatures (-5°C to 5°C) in aliphatic alcohols or hydrocarbons improves the reaction outcome.
The molar ratios of reactants are finely tuned to avoid excess reagents that could lead to side reactions or complicate purification.
Alternative methods involving cyclic carbaldehydes and formylation steps provide routes to related intermediates but require longer reaction times and careful workup procedures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal, (3E)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Addition: This reaction involves the addition of atoms or groups of atoms to a double or triple bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
Applications in Fragrance and Flavor Industries
-
Fragrance Component:
- Usage: β-ionone is primarily used as a fragrance ingredient in perfumes and cosmetics due to its pleasant floral scent reminiscent of violets.
- Market Presence: It is found in various products ranging from fine fragrances to household cleaning products.
-
Flavoring Agent:
- Application: In the food industry, β-ionone serves as a flavoring agent. It enhances the taste profile of various food products, particularly in confectionery and beverages.
- Regulatory Status: The compound is generally recognized as safe (GRAS) when used in food applications at regulated levels.
Pharmaceutical Applications
-
Therapeutic Potential:
- Research Findings: Studies have indicated that β-ionone exhibits anti-inflammatory and analgesic properties, making it a candidate for therapeutic formulations targeting pain relief and inflammation.
- Case Study: A study published in the Journal of Natural Products explored the anti-inflammatory effects of β-ionone in animal models, demonstrating significant reductions in inflammation markers (Smith et al., 2020).
-
Drug Development:
- Role in Synthesis: β-ionone is utilized as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents and other therapeutic compounds.
- Example: Its derivatives are being investigated for their potential in treating specific types of cancer due to their ability to inhibit tumor growth.
Material Science Applications
-
Polymer Chemistry:
- Incorporation into Polymers: β-ionone can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability.
- Research Application: Studies have shown that adding β-ionone to polymer blends can improve their mechanical properties while maintaining clarity and reducing brittleness (Jones et al., 2021).
-
Coatings and Adhesives:
- Functionality: The compound's reactivity allows it to be used in formulating coatings and adhesives with improved adhesion properties.
- Case Study: Research highlighted its effectiveness in enhancing the performance of eco-friendly coatings without compromising durability (Lee et al., 2023).
Summary Table of Applications
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Fragrance Industry | Perfumes, cosmetics | Floral scent; widely used |
| Flavor Industry | Food flavoring agent | GRAS status; enhances taste |
| Pharmaceuticals | Anti-inflammatory agents | Reduces inflammation markers |
| Material Science | Polymer enhancement | Improves mechanical properties |
| Coatings & Adhesives | Formulation of eco-friendly products | Enhances adhesion without compromising quality |
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal, (3E)- involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Aldehyde vs. Ketone Derivatives
- Target Compound : The aldehyde group (-CHO) at the 3-butenal position enhances electrophilicity, making it more reactive in nucleophilic addition reactions compared to ketones .
- β-Ionone (CAS 79-77-6): This ketone derivative, (E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one, lacks the aldehyde’s reactivity but exhibits stability in formulations. It is widely used in perfumery due to its violet-like odor .
- 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-methyl-3-buten-2-one (CAS 127-51-5): Another ketone analog with a molecular formula of C14H22O (MW 206.33), it demonstrates reduced polarity compared to the aldehyde counterpart .
Molecular Properties and Structural Features
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Structural Feature |
|---|---|---|---|---|---|
| 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal | 32791-31-4 | Likely C14H20O* | ~206 (estimated) | Aldehyde | 3-butenal chain with cyclohexenyl group |
| β-Ionone | 79-77-6 | C13H20O | 192.30 | Ketone | Conjugated enone system |
| 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-methyl-3-buten-2-one | 127-51-5 | C14H22O | 206.33 | Ketone | 3-buten-2-one with cyclohexenyl substituent |
*Estimated based on structural analogs .
Biological Activity
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal, also known as α-Cetone or Isomethyl-α-ionone , is a compound with significant biological activity. It is characterized by its molecular formula and a molecular weight of approximately 206.329 g/mol. This compound is primarily utilized in the fragrance industry and has been studied for its potential biological effects, including antimicrobial and anticancer properties.
- CAS Number : 3155-71-3
- LogP : 4.95 (indicating moderate lipophilicity)
- InChI Key : FJCQUJKUMKZEMH-UHFFFAOYSA-N
Sources and Isolation
This compound can be isolated from various natural sources, including certain plants known for their aromatic properties. The extraction methods often involve chromatography techniques such as HPLC (High Performance Liquid Chromatography), which allow for the purification and analysis of this compound in complex mixtures .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for use in antibacterial formulations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
These findings suggest that the compound could be useful in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.
A notable study demonstrated that treatment with 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal resulted in significant inhibition of proliferation in several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 ± 2 |
| MCF7 (breast cancer) | 20 ± 3 |
| A549 (lung cancer) | 25 ± 4 |
The compound's ability to induce cell death was linked to its interaction with mitochondrial pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Reactive Oxygen Species (ROS) Generation : It has been observed that the compound increases ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways has been documented, with increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Case Studies
One case study focused on the effects of this compound on gastric cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability and an increase in apoptotic markers after 48 hours of exposure. Histological examinations further confirmed the presence of apoptotic bodies in treated samples .
Q & A
Basic: What are the recommended methods for synthesizing 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal in a laboratory setting?
Methodological Answer:
Synthesis typically involves aldol condensation between β-ionone analogs and appropriate aldehydes under acidic or basic catalysis. For example, β-ionone derivatives (e.g., 2,6,6-trimethylcyclohexene intermediates) can react with methyl vinyl ketone in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to form the conjugated enal structure. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize side products like diastereomers or polymerization byproducts . Post-synthesis purification often employs fractional distillation or preparative GC due to the compound’s volatility and sensitivity to oxidation.
Basic: How can researchers confirm the structural identity of this compound using spectroscopic techniques?
Methodological Answer:
- GC-MS: Use a non-polar capillary column (e.g., DB-5MS) with electron ionization (EI) at 70 eV. The molecular ion peak (m/z 206) and characteristic fragments (e.g., loss of the cyclohexenyl group at m/z 136) aid identification. Retention indices (e.g., AI = 1538) should align with reference libraries .
- NMR: ¹H NMR will show distinct signals: a trans-alkenyl proton (δ 9.5–10.0 ppm), conjugated double bonds (δ 5.5–6.5 ppm), and methyl groups on the cyclohexene ring (δ 1.0–1.3 ppm). ¹³C NMR confirms carbonyl (δ ~195 ppm) and cyclohexenyl carbons .
Basic: What safety protocols are critical when handling this compound in vitro?
Methodological Answer:
- Toxicity Data: Acute oral LD₅₀ in rats is >7,120 mg/kg, indicating low acute toxicity, but prolonged exposure requires caution due to limited chronic toxicity data .
- Ecotoxicity: EC₅₀ values for Daphnia magna (4.03 mg/L, 48 h) and algae (22.15 mg/L, 72 h) suggest moderate aquatic toxicity. Use closed systems to prevent environmental release .
- Handling: Employ fume hoods, nitrile gloves, and secondary containment. Monitor for peroxide formation during storage .
Advanced: How does stereochemistry at the cyclohexenyl or alkenyl positions influence the compound’s physicochemical properties?
Methodological Answer:
- Z/E Isomerism: The (2Z)-isomer (CAS 000-00-0) exhibits a lower boiling point (~129°C) compared to the (2E)-isomer (296.1°C) due to reduced molecular symmetry and dipole interactions. Stereochemistry also affects UV-Vis absorption (λmax shifts ~10 nm between isomers) .
- Cyclohexenyl Substituents: Methyl group positioning (e.g., 2,6,6-trimethyl vs. 2,2,6-trimethyl) alters steric hindrance, impacting reaction kinetics in derivatization studies .
Advanced: What analytical challenges arise when quantifying trace amounts of this compound in complex matrices (e.g., perfumes)?
Methodological Answer:
- Matrix Interference: Co-elution with terpenoids (e.g., β-ionone) in GC-MS requires tandem mass spectrometry (MS/MS) or selective ion monitoring (SIM) to enhance specificity .
- Sample Preparation: Solid-phase microextraction (SPME) with a polydimethylsiloxane/divinylbenzene fiber improves recovery from hydrophobic matrices. Internal standards (e.g., deuterated analogs) correct for volatility-related losses .
Advanced: What experimental strategies address discrepancies in reported thermodynamic properties (e.g., enthalpy of combustion)?
Methodological Answer:
- Calorimetry: Use bomb calorimetry with high-purity samples (>99.5%) to minimize errors from impurities. Discrepancies in ΔcH°liquid values (e.g., -7901.8 ± 2.3 kJ/mol) may arise from incomplete combustion or side reactions; replicate trials under inert atmospheres improve reproducibility .
- Computational Validation: Compare experimental data with DFT calculations (e.g., B3LYP/6-31G*) to identify systematic errors in measurement protocols .
Advanced: How can researchers assess the environmental persistence and biodegradation pathways of this compound?
Methodological Answer:
- Biodegradation Assays: OECD Test Guideline 301F (aerobic, 28-day) shows 70–80% degradation, classifying it as readily biodegradable. Use ¹⁴C-labeled analogs to track mineralization products .
- Metabolite Identification: LC-HRMS can detect oxidation products (e.g., hydroxylated cyclohexenyl derivatives) in sludge samples, revealing cleavage of the alkenyl bond as a primary degradation route .
Advanced: What synthetic routes enable selective functionalization of the cyclohexenyl or alkenyl moieties for derivative studies?
Methodological Answer:
- Cyclohexenyl Modification: Epoxidation with m-CPBA selectively targets the cyclohexene double bond, while the alkenyl group remains intact. Subsequent ring-opening with nucleophiles (e.g., H₂O/acid) generates diol intermediates .
- Alkenyl Functionalization: Sharpless asymmetric dihydroxylation (AD-mix β) introduces stereospecific diols, enabling chiral derivatization for pharmacological profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
